molecular formula C10H19NO3 B1388351 L-Leucine, N-(1-oxobutyl)- CAS No. 55443-78-2

L-Leucine, N-(1-oxobutyl)-

Cat. No.: B1388351
CAS No.: 55443-78-2
M. Wt: 201.26 g/mol
InChI Key: QRHYCLBYHIKSTA-QMMMGPOBSA-N
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Description

L-Leucine, N-(1-oxobutyl)- is a derivative of the essential amino acid leucine. It is characterized by the presence of an oxobutyl group attached to the nitrogen atom of leucine. This compound has the molecular formula C10H19NO3 and a molar mass of 201.26 g/mol .

Mechanism of Action

Target of Action

The primary targets of L-Leucine, N-(1-oxobutyl)- are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

L-Leucine, N-(1-oxobutyl)-: interacts with its targets by switching its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch in uptake transporters is a key aspect of how acetylation converts leucine into a drug .

Biochemical Pathways

The acetylation of leucine, resulting in L-Leucine, N-(1-oxobutyl)- , affects the leucine-mediated signaling and metabolic processes inside cells . Specifically, it bypasses LAT1, the rate-limiting step in activation of these processes . This conversion of an amino acid into an anion through acetylation reveals a new way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors of L-Leucine, N-(1-oxobutyl)- play a major role in its mechanism of action and efficacy as a drug . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of L-Leucine, N-(1-oxobutyl)- .

Result of Action

The molecular and cellular effects of L-Leucine, N-(1-oxobutyl)- 's action are mediated via its metabolic products . The compound enters metabolic pathways, and its effects are thought to be mediated through these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(1-oxobutyl)- typically involves the acylation of L-leucine with butyric anhydride or butyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the generated acid .

Industrial Production Methods

Industrial production of L-Leucine, N-(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acylation process.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(1-oxobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted leucine derivatives, and various oxo compounds .

Scientific Research Applications

L-Leucine, N-(1-oxobutyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucine, N-(1-oxobutyl)- is unique due to the presence of the oxobutyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its utility in various research applications .

Biological Activity

L-Leucine, N-(1-oxobutyl)- is a modified amino acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of leucine derivatives that are being studied for various therapeutic applications, including neuroprotection and metabolic modulation. Here, we will explore the biological activity of L-Leucine, N-(1-oxobutyl)-, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

L-Leucine, N-(1-oxobutyl)- is a dipeptide-like compound that combines the essential amino acid leucine with an oxobutyl group. This modification enhances its solubility and bioavailability compared to standard leucine. The structure can be represented as follows:

L Leucine N 1 oxobutyl =C6H13N2O\text{L Leucine N 1 oxobutyl }=\text{C}_6\text{H}_{13}\text{N}_2\text{O}

The biological activity of L-Leucine, N-(1-oxobutyl)- is primarily attributed to its interaction with specific molecular targets within cells:

  • Amino Acid Transporters : The compound is thought to utilize transport mechanisms similar to those of other amino acids, potentially engaging with the L-type amino acid transporter (LAT1) and organic anion transporters (OATs). This interaction may facilitate cellular uptake and influence metabolic pathways .
  • Protein Synthesis Modulation : Like other leucine derivatives, L-Leucine, N-(1-oxobutyl)- may play a role in stimulating protein synthesis through the mTOR pathway. This pathway is crucial for regulating cell growth and metabolism .
  • Neuroprotective Effects : Studies have suggested that modifications to leucine can enhance neuroprotective properties. For instance, N-acetyl-L-leucine has demonstrated benefits in models of neurodegenerative diseases by improving cognitive function and reducing ataxia .

2. Metabolic Regulation

L-Leucine and its derivatives are known to influence metabolic pathways related to energy homeostasis. They can enhance insulin sensitivity and promote anabolic processes in muscle tissue. This regulation is particularly relevant in conditions such as obesity and diabetes.

Case Study 1: Neuroprotective Efficacy in NPC

A series of clinical trials examined the effects of N-acetyl-L-leucine in patients with NPC. These studies reported significant improvements in ataxia and overall quality of life among participants treated with the compound over several months. The findings underscore the potential for L-leucine derivatives to provide symptomatic relief in neurodegenerative conditions .

StudyPopulationTreatment DurationOutcomes
Trial 112 NPC patientsShort-termImproved ataxia and cognition
Trial 250 NPC patientsLong-termEnhanced quality of life

Case Study 2: Metabolic Impact in Diabetic Models

In diabetic animal models, leucine supplementation has been shown to enhance insulin signaling pathways. Although specific studies on L-Leucine, N-(1-oxobutyl)- are scarce, related research suggests that such modifications could amplify these effects due to improved bioavailability.

Properties

IUPAC Name

(2S)-2-(butanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHYCLBYHIKSTA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654677
Record name N-Butanoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55443-78-2
Record name N-Butanoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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